PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt), also known as Phosphatidylinositol-3,4,5-triphosphate (C-6) or PIP3C-16, is a synthetic analog of a naturally occurring signaling molecule called phosphatidylinositol-3,4,5-trisphosphate (PIP3) [, ]. PIP3 plays a crucial role in various cellular processes, including cell growth, survival, proliferation, and migration []. Due to its involvement in these fundamental cellular functions, studying PIP3 and its analogs is crucial for understanding various diseases and developing potential therapeutic strategies [].
Compared to naturally occurring PIP3, PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) offers several advantages for scientific research:
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) finds application in various scientific research areas, including:
Phosphatidylinositol 3,4,5-trisphosphate (PtdIns-(3,4,5)-P3) is a phosphoinositide that plays a crucial role in cellular signaling pathways. The compound , PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt), is a synthetic derivative characterized by the presence of two hexanoyl fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This modification enhances its membrane affinity and biological activity in various cellular contexts. The ammonium salt form increases its solubility and usability in biological assays.
PIP3 acts as a second messenger in cells, relaying signals from the cell surface to the cytoplasm. It binds to specific protein domains called pleckstrin homology (PH) domains, causing conformational changes that activate these proteins and initiate downstream signaling cascades. These pathways regulate diverse cellular processes like cell growth, survival, migration, and metabolism.
The synthetic PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) mimics the natural PIP3's function. It can bind to PH domain-containing proteins and activate similar signaling pathways for research purposes [].
PtdIns-(3,4,5)-P3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PtdIns-(4,5)-P2) through the action of phosphoinositide 3-kinases (PI3Ks). The reaction can be summarized as:
This reaction is pivotal in various signaling pathways that regulate cell growth, survival, and metabolism. Additionally, PtdIns-(3,4,5)-P3 can be dephosphorylated back to PtdIns-(4,5)-P2 by phosphatases such as PTEN.
PtdIns-(3,4,5)-P3 serves as a critical second messenger in numerous signaling pathways. It is involved in:
Studies have shown that PtdIns-(3,4,5)-P3 levels are tightly regulated during processes such as focal adhesion assembly and disassembly .
The synthesis of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) typically involves:
The applications of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) span various fields:
Research has demonstrated that PtdIns-(3,4,5)-P3 interacts with numerous effector proteins that contain pleckstrin homology domains. These interactions are essential for mediating downstream signaling events. For instance:
Several compounds share structural similarities with PtdIns-(3,4,5)-P3 but differ in their fatty acid composition or phosphorylation state. Here’s a comparison:
Compound Name | Structure Description | Unique Features |
---|---|---|
Phosphatidylinositol 4-phosphate | Contains two phosphate groups | Precursor to PtdIns-(4,5)-P2 and PtdIns-(3,4,5)-P3 |
Phosphatidylinositol 4,5-bisphosphate | Contains three phosphate groups | Direct precursor for PtdIns-(3,4,5)-P3 |
PtdIns-(1,2-dipalmitoyl) (sodium salt) | Contains palmitoyl chains | Used for studying membrane dynamics |
PtdIns-(1,2-dioctanoyl) (sodium salt) | Contains octanoyl chains | Synthetic analog with different membrane properties |
Each of these compounds plays distinct roles in cellular signaling but highlights the unique position of PtdIns-(3,4,5)-P3 as a key player in multiple pathways due to its specific structure and function.